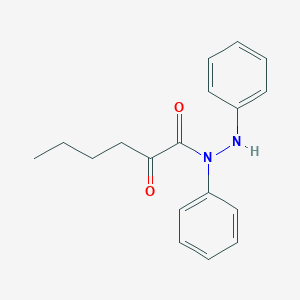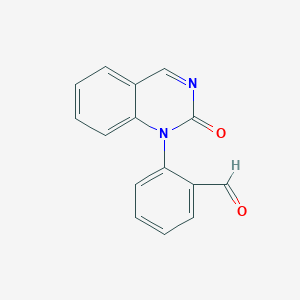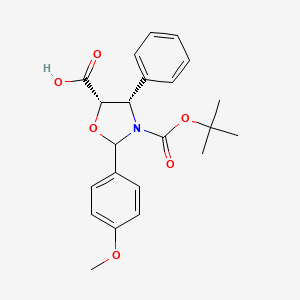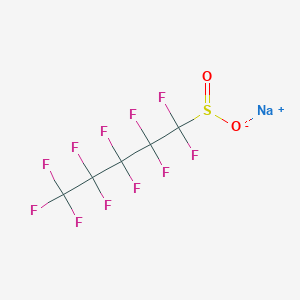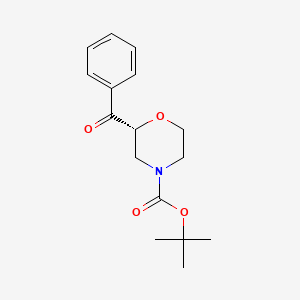
4-(2-エチルヘキシル)-2-スルホブタン二酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the synthesis of electrospun fibers for controlled antibiotic drug release.
Medicine: Acts as an impurity in the synthesis of Docusate, a laxative used for treating constipation.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate typically involves the esterification of 2-ethylhexanol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product.
Industrial Production Methods
Industrial production of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . In biological applications, it facilitates the release of active pharmaceutical ingredients from electrospun fibers .
類似化合物との比較
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: Another surfactant with similar properties.
Docusate Sodium: A widely used laxative with similar chemical structure.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is unique due to its specific ester and sulfonate groups, which provide distinct surfactant properties and make it suitable for specialized applications in drug delivery and industrial processes .
特性
CAS番号 |
115960-17-3 |
|---|---|
分子式 |
C₁₂H₂₁NaO₇S |
分子量 |
332.35 |
同義語 |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)
